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Introduction
The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, with

wide-ranging applications in basic research, drug discovery, and therapeutics. A critical

component of this system is the guide RNA (gRNA), which directs the Cas9 nuclease to a

specific genomic locus. The chemical synthesis of gRNA offers several advantages over

biological production methods, including the ability to incorporate chemical modifications that

enhance stability and specificity, and to achieve high purity and batch-to-batch consistency.

This document provides detailed application notes and protocols for the synthesis of CRISPR

gRNA using protected phosphoramidite chemistry, a robust and versatile method for producing

high-quality synthetic RNA.

Overview of Phosphoramidite-Based gRNA
Synthesis
The chemical synthesis of gRNA is performed on a solid support, typically controlled pore glass

(CPG), using a cyclic four-step process for each nucleotide addition. This process, known as

phosphoramidite chemistry, involves:
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Detritylation (Deblocking): Removal of the 5'-hydroxyl protecting group (typically a

dimethoxytrityl, DMT, group) from the nucleotide bound to the solid support.

Coupling: Reaction of the free 5'-hydroxyl group with a protected RNA phosphoramidite

monomer in the presence of an activator.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion

mutants in the final product.

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate

triester.

This cycle is repeated until the desired gRNA sequence is assembled. Following synthesis, the

gRNA is cleaved from the solid support, and all protecting groups on the nucleobases,

phosphates, and the 2'-hydroxyls of the ribose sugars are removed. The final product is then

purified to yield a highly pure, functional gRNA molecule.

Data Presentation: Comparison of 2'-Hydroxyl
Protecting Groups
The choice of the 2'-hydroxyl protecting group on the RNA phosphoramidites is a critical factor

influencing the efficiency and quality of gRNA synthesis. The two most commonly used

protecting groups are tert-butyldimethylsilyl (TBDMS) and O-triisopropylsilyloxymethyl (TOM).

Below is a summary of their performance in the synthesis of a 100-mer gRNA.

Protecting Group
Average Coupling
Yield per Step

Crude Purity of
100-mer gRNA (%)

Key Advantages

TBDMS >97%[1] 27
Standard, widely

used.

TOM >99.4%[2] 33

Higher coupling

efficiency due to

reduced steric

hindrance, leading to

higher crude purity of

long RNAs.[3]
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Experimental Protocols
I. Solid-Phase Synthesis of CRISPR gRNA
This protocol outlines the automated solid-phase synthesis of a single guide RNA (sgRNA)

using 2'-O-TBDMS protected phosphoramidites on a standard DNA/RNA synthesizer.

Materials:

2'-O-TBDMS protected A(Bz), C(Ac), G(iBu), and U phosphoramidites (0.1 M in anhydrous

acetonitrile)

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile[4]

Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)

Capping solutions: Cap A (acetic anhydride/pyridine/THF) and Cap B (N-

methylimidazole/THF)

Oxidizing solution: 0.02 M Iodine in THF/pyridine/water

Anhydrous acetonitrile

Procedure:

Synthesizer Setup: Install the required phosphoramidite vials, reagents, and the synthesis

column containing the CPG support on the automated synthesizer.

Synthesis Program: Program the synthesizer to perform the following cycle for each

nucleotide addition:

Detritylation: Treat the support with the deblocking solution to remove the 5'-DMT group.

Coupling: Deliver the appropriate phosphoramidite and activator to the column. A coupling

time of 6 minutes is recommended when using ETT as the activator.[5]
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Capping: Treat the support with Cap A and Cap B solutions to block any unreacted 5'-

hydroxyl groups.

Oxidation: Treat the support with the oxidizing solution to stabilize the newly formed

phosphite triester linkage.

Wash: Perform acetonitrile washes between each step to remove excess reagents.

Final Detritylation (Optional): The final 5'-DMT group can be left on ("DMT-on") for

purification purposes or removed ("DMT-off") by a final detritylation step.

Drying: After the synthesis is complete, thoroughly dry the solid support containing the

synthesized gRNA using a stream of argon.[5]

II. Cleavage and Deprotection of Synthetic gRNA
This protocol describes the cleavage of the gRNA from the solid support and the removal of all

protecting groups.

Materials:

Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)[6]

Anhydrous Dimethyl sulfoxide (DMSO)[5]

Triethylamine (TEA)[5]

Triethylamine trihydrofluoride (TEA·3HF)[5]

N-Methylpyrrolidinone (NMP)

RNase-free water and microcentrifuge tubes

Procedure:

Cleavage and Base Deprotection:

Transfer the CPG support to a screw-cap vial.
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Add 1 mL of AMA solution to the vial, seal tightly, and incubate at 65°C for 10-15 minutes.

[4][7]

Cool the vial on ice and carefully transfer the supernatant containing the gRNA to a new

RNase-free tube.

Wash the CPG beads with RNase-free water and combine the wash with the supernatant.

Dry the gRNA solution to a pellet in a vacuum concentrator.[7]

2'-Hydroxyl Deprotection (Desilylation):

Resuspend the dried gRNA pellet in 115 µL of anhydrous DMSO. If necessary, heat at

65°C for 5 minutes to fully dissolve.[1]

Add 60 µL of TEA and mix gently.[1]

Add 75 µL of TEA·3HF and incubate at 65°C for 2.5 hours.[1][5]

III. Purification of Synthetic gRNA
The crude, deprotected gRNA must be purified to remove truncated sequences and other

impurities. High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel

Electrophoresis (PAGE) are common methods.

A. HPLC Purification (Ion-Pairing Reversed-Phase)

Materials:

HPLC system with a UV detector

Reversed-phase C18 column suitable for oligonucleotide purification

Mobile Phase A: 100 mM Hexylammonium acetate (HAA), pH 7.0

Mobile Phase B: 50 mM HAA, 50% Acetonitrile, pH 7.0

RNase-free water
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Procedure:

Sample Preparation: Quench the 2'-deprotection reaction mixture with an appropriate buffer

and dilute with RNase-free water.

HPLC Method:

Equilibrate the column with a low percentage of Mobile Phase B.

Inject the sample onto the column.

Elute the gRNA using a linear gradient of increasing Mobile Phase B. The gradient will

depend on the specific gRNA sequence and length.

Monitor the elution at 260 nm.

Fraction Collection: Collect the peak corresponding to the full-length gRNA product.

Desalting: Desalt the collected fractions using a suitable method, such as ethanol

precipitation or a desalting column.

Analysis: Analyze the purity of the final product by analytical HPLC or mass spectrometry.

B. PAGE Purification

Materials:

Denaturing polyacrylamide gel (e.g., 10-12% acrylamide, 7 M urea)

TBE buffer (Tris/Borate/EDTA)

Gel loading buffer (e.g., formamide-based)

UV shadowing equipment or stain (e.g., Stains-All)

Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)

RNase-free tubes and filters
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Procedure:

Sample Preparation: Resuspend the dried gRNA pellet in gel loading buffer. Heat at 95°C for

5 minutes to denature, then cool on ice.

Electrophoresis: Load the sample onto the denaturing polyacrylamide gel and run the

electrophoresis until the desired separation is achieved.

Visualization: Visualize the RNA bands using UV shadowing or a suitable stain.

Excision: Carefully excise the band corresponding to the full-length gRNA.

Elution: Crush the gel slice and incubate in elution buffer overnight with gentle agitation to

elute the gRNA.

Recovery: Separate the eluted gRNA from the gel fragments by filtration or centrifugation.

Desalting: Desalt the purified gRNA.

Quantitative Data on Purified gRNA
Purification Method Typical Purity Achieved Typical Yield

HPLC >85%[8]
Varies depending on crude

purity and scale.

PAGE >95%[8]
Lower than HPLC due to

recovery from the gel matrix.[9]

cGMP Grade 84.03%
1.32-1.82 g/mmol (for 100 nt

sgRNA)
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Caption: Workflow for the chemical synthesis of CRISPR gRNA.

Logic of Phosphoramidite Chemistry Cycle
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Caption: The four-step cycle of phosphoramidite chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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